molecular formula C13H20FN5 B11748402 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11748402
M. Wt: 265.33 g/mol
InChI Key: GOOBTFQWNPKBHB-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 1-(2-chloroethyl)-1H-pyrazole
  • 1-(2-bromoethyl)-1H-pyrazole
  • 1-(2-iodoethyl)-1H-pyrazole

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine apart is its specific combination of fluoroethyl and propyl groups, which may confer unique chemical and biological properties. These properties can be exploited in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H20FN5/c1-2-5-19-11-12(9-16-19)8-15-10-13-3-6-18(17-13)7-4-14/h3,6,9,11,15H,2,4-5,7-8,10H2,1H3

InChI Key

GOOBTFQWNPKBHB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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